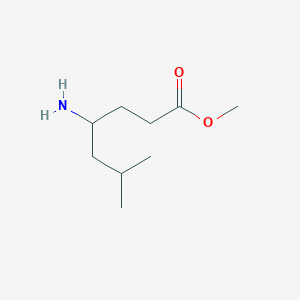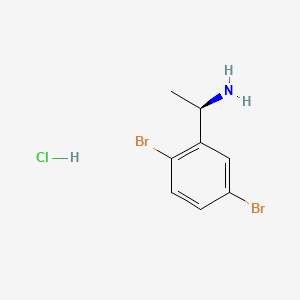
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is a chemical compound that belongs to the class of halogenated aromatic amines. This compound is characterized by the presence of two bromine atoms attached to a phenyl ring and an amine group attached to an ethan-1-amine backbone. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride typically involves the bromination of a phenyl ring followed by the introduction of an amine group. One common method involves the following steps:
Bromination: The starting material, phenylethylamine, is subjected to bromination using bromine in the presence of a catalyst such as iron(III) bromide. This step introduces bromine atoms at the 2 and 5 positions of the phenyl ring.
Formation of Hydrochloride Salt: The resulting (1R)-1-(2,5-dibromophenyl)ethan-1-amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Bromination: Large quantities of phenylethylamine are brominated using industrial-grade bromine and catalysts.
Purification: The brominated product is purified through recrystallization or distillation.
Salt Formation: The purified amine is converted to its hydrochloride salt by treatment with hydrochloric acid.
化学反应分析
Types of Reactions
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the parent amine.
Substitution: The bromine atoms can be substituted with other functional groups such as hydroxyl, alkyl, or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or sodium alkoxide (NaOR).
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Parent amine (phenylethylamine).
Substitution: Hydroxylated, alkylated, or aminated derivatives.
科学研究应用
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, especially in the development of pharmaceuticals and agrochemicals.
Biology: Serves as a probe to study the effects of halogenated aromatic amines on biological systems.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms enhance its binding affinity to these targets, leading to various biological effects. The compound may inhibit or activate specific pathways, resulting in its observed therapeutic or toxicological effects.
相似化合物的比较
Similar Compounds
- (1R)-1-(2,4-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(2,6-dibromophenyl)ethan-1-aminehydrochloride
- (1R)-1-(3,5-dibromophenyl)ethan-1-aminehydrochloride
Uniqueness
(1R)-1-(2,5-dibromophenyl)ethan-1-aminehydrochloride is unique due to the specific positioning of the bromine atoms on the phenyl ring, which influences its chemical reactivity and biological activity. This positional isomerism can lead to differences in binding affinity, selectivity, and overall efficacy in various applications.
属性
分子式 |
C8H10Br2ClN |
|---|---|
分子量 |
315.43 g/mol |
IUPAC 名称 |
(1R)-1-(2,5-dibromophenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C8H9Br2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 |
InChI 键 |
GOUSNAUJBOQZLB-NUBCRITNSA-N |
手性 SMILES |
C[C@H](C1=C(C=CC(=C1)Br)Br)N.Cl |
规范 SMILES |
CC(C1=C(C=CC(=C1)Br)Br)N.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


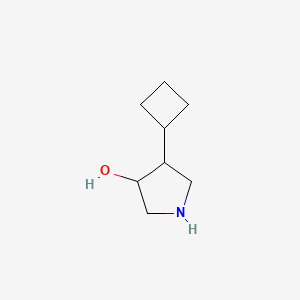
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13533164.png)
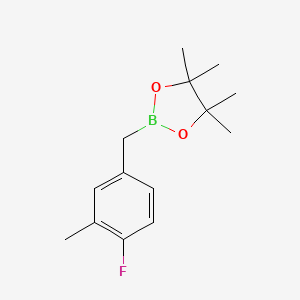
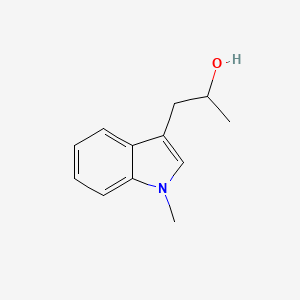
![tert-butylN-[(2-amino-6-methylphenyl)methyl]carbamate](/img/structure/B13533187.png)
![[1-(Cyclopropylmethyl)cyclobutyl]methanamine](/img/structure/B13533193.png)

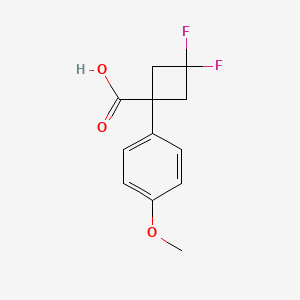
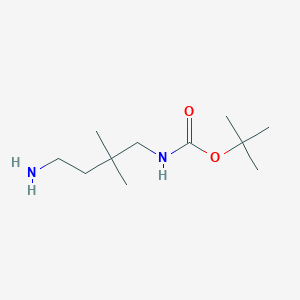
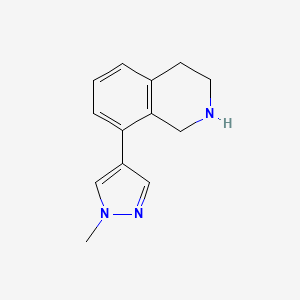

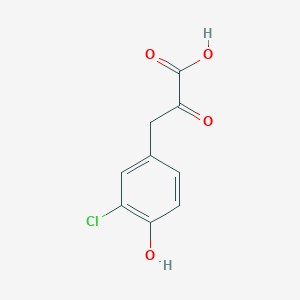
![Ethyl 2-ethyl-5-methyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B13533241.png)
